molecular formula C27H35NO2 B13844139 4-Methoxy Fenretinide-d4

4-Methoxy Fenretinide-d4

Cat. No.: B13844139
M. Wt: 409.6 g/mol
InChI Key: DBQHWMPFMCOGIW-NDPFRIDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Background of Synthetic Retinoids and Fenretinide (B1684555) Derivatives

Retinoids, a class of compounds related to vitamin A, are crucial regulators of cellular processes such as growth, differentiation, and apoptosis. aacrjournals.org Natural retinoids have been a cornerstone of research, but their therapeutic application can be limited. This led to the creation of synthetic retinoids, designed to offer improved stability and targeted activity. mdpi.com

Fenretinide, also known as N-(4-hydroxyphenyl)retinamide (4-HPR), is a well-studied synthetic retinoid derivative of all-trans-retinoic acid (ATRA). aacrjournals.orgwikipedia.org It has garnered significant interest for its distinct mechanisms of action, which often involve the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism within cells. taylorandfrancis.comasm.org Unlike some other retinoids that primarily induce cellular differentiation, fenretinide is noted for its ability to trigger apoptosis, or programmed cell death. taylorandfrancis.comnih.gov This has made it a subject of extensive investigation across various research domains. wikipedia.orgresearchgate.net

The metabolism of fenretinide in biological systems leads to the formation of various derivatives. One such metabolite is 4-methoxy fenretinide (4-MPR), which is formed through the O-methylation of the parent compound. nih.gov 4-Methoxy Fenretinide-d4 is a deuterated version of this specific metabolite.

Significance of this compound in Preclinical Investigation

The primary significance of this compound in a preclinical setting lies in its use as an internal standard for analytical and quantitative studies. nih.gov In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are crucial for ensuring the accuracy and precision of measurements. nih.gov

By introducing a known quantity of a labeled compound like this compound into a biological sample (e.g., plasma or tissue homogenate), researchers can accurately quantify the concentration of the unlabeled analyte—in this case, the metabolite 4-methoxy fenretinide. nih.gov The deuterated standard behaves almost identically to the natural metabolite during sample extraction and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This allows for the correction of any sample loss that may occur during the experimental procedure, leading to more reliable and reproducible data. Such precise quantification is essential in pharmacokinetic studies, which examine how a substance is absorbed, distributed, metabolized, and excreted by an organism.

Rationale for Deuterium (B1214612) Labeling in Pharmacological Research

The substitution of hydrogen atoms with deuterium, a stable, non-radioactive heavy isotope of hydrogen, is a powerful technique in pharmacological research. wikipedia.orgresearchgate.net This process, known as deuteration, leverages the "kinetic isotope effect" (KIE). assumption.edubioscientia.de The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. splendidlab.commdpi.com

This increased bond strength can have significant consequences for a molecule's metabolic fate. nih.gov Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. bioscientia.de By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be slowed down considerably. assumption.edubioscientia.de

This modification can potentially:

Alter the pharmacokinetic profile of a compound. nih.govresearchgate.net

Increase a drug's half-life, meaning it remains in the body for a longer period. wikipedia.orgsplendidlab.com

Redirect metabolic pathways, which can sometimes reduce the formation of unwanted or toxic metabolites. nih.gov

While these effects are explored for developing new therapeutic agents, the most common application for compounds like this compound remains its role as a stable, reliable internal standard in research, where metabolic alteration is not the primary goal, but rather analytical precision. nih.govacs.org

Overview of Research Scope and Objectives for this compound

The research scope for this compound is highly specific and technical. The primary objective for its use is to serve as a tool for advancing the study of its parent compound, fenretinide.

Key research objectives involving this compound include:

Accurate Bioanalysis: To act as an internal standard in validated LC-MS/MS assays for the precise quantification of fenretinide's metabolite, 4-methoxy fenretinide, in various biological matrices like plasma and tumor tissues. nih.gov

Pharmacokinetic Profiling: To support preclinical studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of fenretinide and its metabolites. assumption.edunih.gov

Metabolic Pathway Investigation: To help elucidate the metabolic pathways of fenretinide by providing a stable reference compound for one of its key metabolites.

In essence, this compound is not typically investigated for its own direct biological effects but is an enabling tool for the rigorous scientific investigation of fenretinide.

Data Tables

Table 1: Properties of Deuterium in Pharmacological Research

Feature Description Implication in Research
Isotope Type Stable, non-radioactive isotope of hydrogen. wikipedia.org Safe for use in analytical and preclinical studies without radiological concerns. splendidlab.com
Atomic Mass Approximately double the mass of protium (B1232500) (standard hydrogen). wikipedia.org Allows for differentiation from non-deuterated compounds in mass spectrometry. nih.gov
Bond Strength The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. mdpi.com Can slow down metabolic processes involving C-H bond cleavage (Kinetic Isotope Effect). bioscientia.de

| Chemical Properties | Nearly identical to hydrogen, resulting in similar molecular size and shape. wikipedia.org | Ensures the labeled compound behaves similarly to the unlabeled analyte during chemical analysis. splendidlab.com |

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound N-(4-hydroxyphenyl-d4) retinamide
Fenretinide 4-HPR; N-(4-hydroxyphenyl)retinamide wikipedia.org
4-Methoxy Fenretinide 4-MPR nih.gov
All-trans-retinoic acid ATRA nih.gov
Vitamin A Retinol pageplace.de
Bexarotene
Etretinate
Acitretin
Motretinide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35NO2

Molecular Weight

409.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-methoxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i13D,14D,15D,16D

InChI Key

DBQHWMPFMCOGIW-NDPFRIDVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])OC)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for 4 Methoxy Fenretinide D4

Methodologies for the Chemical Synthesis of 4-Methoxy Fenretinide (B1684555) Precursors

The synthesis of the unlabeled parent compound, 4-Methoxy Fenretinide, relies on the strategic coupling of two primary precursors: all-trans-Retinoic acid and 4-methoxyaniline (also known as p-anisidine). The core of the synthesis is the formation of a stable amide bond between the carboxylic acid moiety of the retinoid and the primary amine of the aniline (B41778) derivative.

Precursor 1: all-trans-Retinoic Acid all-trans-Retinoic acid is a well-characterized and commercially available starting material. Its structure features a β-ionone ring and a polyunsaturated side chain terminating in a carboxylic acid. For laboratory-scale synthesis, it is typically sourced from chemical suppliers, obviating the need for its multi-step synthesis from precursors like β-ionone.

Precursor 2: 4-Methoxyaniline 4-Methoxyaniline is a common aromatic amine, also readily available commercially. It serves as the "phenyl" portion of the final fenretinide analogue.

Amide Coupling Reaction: The principal synthetic challenge is the efficient formation of the amide linkage without isomerizing the sensitive polyene chain of the retinoic acid. Several standard peptide coupling methodologies are employed:

Acid Chloride Formation: A robust method involves converting all-trans-retinoic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting all-trans-retinoyl chloride is then reacted with 4-methoxyaniline in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically performed at low temperatures (0 °C to room temperature) in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Carbodiimide-Mediated Coupling: A milder and more common approach utilizes carbodiimide (B86325) coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid. The reaction is often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. The activated retinoic acid intermediate readily reacts with 4-methoxyaniline to form the target amide bond.

The crude product is then purified using column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure, unlabeled 4-Methoxy Fenretinide.

Specific Routes for Site-Specific Deuterium (B1214612) Incorporation into 4-Methoxy Fenretinide-d4

The synthesis of this compound requires the site-specific introduction of four deuterium atoms. The most logical and synthetically efficient strategy is to incorporate the deuterium label onto the aromatic ring of the 4-methoxyaniline precursor prior to the final amide coupling step. This ensures that the label is placed in a metabolically stable position and does not interfere with the sensitive retinoid chain.

Synthesis of the Deuterated Precursor: 4-Methoxyaniline-2,3,5,6-d4 The key intermediate is 4-methoxyaniline-d4, where the four protons on the aromatic ring have been replaced by deuterium. A standard method for achieving this is through acid-catalyzed hydrogen-deuterium (H/D) exchange.

Reaction: Commercially available 4-methoxyaniline is dissolved in a deuterated medium, typically deuterium oxide (D₂O), with a strong deuterated acid catalyst, such as deuterated sulfuric acid (D₂SO₄).

Conditions: The mixture is heated under reflux for an extended period (e.g., 24-72 hours). The strongly acidic conditions facilitate the electrophilic substitution of aromatic protons with deuterons from the solvent. The electron-donating nature of the methoxy (B1213986) and amino groups activates the ring towards this exchange.

Workup: After the reaction, the mixture is cooled and neutralized with a base (e.g., Na₂CO₃ or NaOD). The deuterated product, 4-methoxyaniline-d4, is then extracted with an organic solvent, dried, and purified. The isotopic enrichment is typically verified by mass spectrometry before proceeding.

Final Coupling Step: Once the 4-methoxyaniline-d4 precursor is obtained and its isotopic purity confirmed, it is used in the final amide coupling reaction with all-trans-retinoic acid. The same coupling methodologies described in Section 2.1 are employed:

all-trans-Retinoic acid + 4-Methoxyaniline-d4 → (Coupling Agent, e.g., EDC/HOBt) → this compound

This approach guarantees that the four deuterium atoms are located exclusively on the phenyl ring at the 2, 3, 5, and 6 positions, resulting in the desired site-specifically labeled final compound.

Advanced Spectroscopic and Chromatographic Methods for Characterization of Isotopic Purity and Chemical Integrity

Rigorous analytical characterization is essential to confirm the successful synthesis, structural integrity, and isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the incorporation of deuterium and determining isotopic purity. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS can unambiguously distinguish between the labeled and unlabeled compounds.

The mass difference between a deuterium atom (D, ~2.014102 u) and a protium (B1232500) atom (H, ~1.007825 u) is significant. For a d4-labeled compound, the molecular weight will increase by approximately 4.025 atomic mass units compared to its unlabeled counterpart.

The analysis provides two key pieces of information:

Accurate Mass Confirmation: The experimentally measured monoisotopic mass of the molecular ion ([M+H]⁺ or [M]⁺˙) is compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition C₂₇H₃₁D₄NO₂.

Isotopic Enrichment: The relative intensities of the ion clusters corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are quantified to calculate the isotopic enrichment, which is ideally >98% for the d4-isotopologue.

Table 1. Theoretical Mass Data for 4-Methoxy Fenretinide Isotopologues
CompoundMolecular FormulaCalculated Monoisotopic Mass (u)Calculated [M+H]⁺ Ion Mass (u)
4-Methoxy Fenretinide (Unlabeled)C₂₇H₃₅NO₂405.2668406.2740
This compoundC₂₇H₃₁D₄NO₂409.2919410.2992

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium labels.

Cellular and Molecular Mechanisms of Action of 4 Methoxy Fenretinide D4

Intracellular Distribution and Localization Dynamics in Biological Systems

Detailed information regarding the specific subcellular distribution and localization of 4-Methoxy Fenretinide-d4 is not extensively documented in current research. However, studies on the parent compound, Fenretinide (B1684555), show that it and its major metabolite, 4-Methoxy Fenretinide (4-MPR), selectively accumulate in breast tissue. bioscientifica.comresearchgate.net This tissue-specific distribution is a key characteristic that has driven interest in Fenretinide for clinical evaluation. While this provides insight into tissue-level accumulation, the precise dynamics within cellular compartments—such as the mitochondria, endoplasmic reticulum, or nucleus—for 4-Methoxy Fenretinide remain an area requiring further investigation.

Modulatory Effects on Cellular Pathways and Signaling Networks

The influence of 4-Methoxy Fenretinide on cellular pathways is distinctly different and often less pronounced than that of its parent compound, Fenretinide, and its other major metabolite, 4-oxo-fenretinide.

Fenretinide is known to exert its effects through both retinoid acid receptor (RAR)-dependent and -independent mechanisms. nih.gov The latter are particularly significant and involve the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism. aacrjournals.orgnih.gov

However, research indicates that 4-Methoxy Fenretinide (4-MPR) diverges significantly in these pathways. It has been demonstrated to be a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1), an enzyme that catalyzes the conversion of provitamin A carotenoids into vitamin A. nih.govnih.gov This inhibitory effect on BCO1 appears to be a specific action of 4-MPR. In contrast, 4-Methoxy Fenretinide does not inhibit two other key enzymes targeted by Fenretinide: stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1). nih.govnih.govnih.gov These enzymes are critical in lipid metabolism and ceramide biosynthesis, pathways central to Fenretinide's apoptosis-inducing effects. The inability of 4-Methoxy Fenretinide to modulate these enzymes underscores its different mechanism of action compared to the parent compound. nih.govaacrjournals.org

CompoundEffect on BCO1Effect on SCD1Effect on DES1
Fenretinide (4-HPR)InhibitorInhibitorInhibitor
4-Oxo-Fenretinide (3-keto-HPR)Potent InhibitorPotent InhibitorPotent Inhibitor
4-Methoxy Fenretinide (4-MPR)Potent InhibitorNo Inhibitory EffectNo Inhibitory Effect

The induction of endoplasmic reticulum (ER) stress is a known mechanism of action for Fenretinide and its active metabolite, 4-oxo-fenretinide. plos.org This stress response is triggered when the protein folding capacity of the ER is overwhelmed, leading to the activation of the unfolded protein response (UPR). However, direct evidence showing that 4-Methoxy Fenretinide induces ER stress or activates the UPR is lacking in the scientific literature. One study noted that while Fenretinide (4-HPR) specifically upregulates the PERK arm of the UPR, 4-Methoxy Fenretinide (4-MPR) does not, highlighting a key mechanistic difference between the parent compound and this metabolite.

A primary mechanism of Fenretinide's cytotoxic activity is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. nih.govnih.govmuni.cz The active metabolite 4-oxo-fenretinide has also been shown to increase ROS levels in tumor cells. aacrjournals.org In contrast, studies have found that 4-Methoxy Fenretinide fails to enhance the generation of ROS. oup.com This inability to produce oxidative stress is a significant factor contributing to its general characterization as a biologically inactive metabolite in the context of cancer cell cytotoxicity. whiterose.ac.ukaacrjournals.org

Fenretinide is a well-established inducer of apoptosis in various cancer cell lines, an effect linked to ROS production and ceramide accumulation. oup.comnih.gov The inability of 4-Methoxy Fenretinide to generate ROS or significantly impact ceramide pathways suggests a lack of apoptosis-inducing activity. nih.govoup.com Research has consistently shown that 4-Methoxy Fenretinide is ineffective at inhibiting cell proliferation and inducing apoptosis, unlike its parent compound. google.comoup.com There is currently no scientific literature linking 4-Methoxy Fenretinide to the induction of ferroptosis, an iron-dependent form of programmed cell death.

Fenretinide has been shown to modulate autophagy, a cellular process of degradation and recycling of cellular components. nih.gov Depending on the cellular context and concentration, this can either promote cell survival or contribute to cell death. There is a lack of specific research detailing the effects of 4-Methoxy Fenretinide on autophagic pathways. Given its limited activity in other major signaling pathways associated with cellular stress and death, its role in autophagy modulation remains to be determined.

Regulation of Cell Cycle Progression and Checkpoint Control

While specific studies on this compound are not available, research on its parent compound, Fenretinide (4-HPR), provides significant insights into its probable effects on cell cycle regulation. Fenretinide is known to exert potent antiproliferative effects by inducing cell cycle arrest at various checkpoints, depending on the cell type and concentration.

In human prostate adenocarcinoma PC3 cells, Fenretinide was shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. This block in the transition from G1 to S phase was associated with a significant decrease in c-myc mRNA expression, suggesting a mechanism of growth inhibition tied to the suppression of this key proto-oncogene. scitechdevelopment.com Similarly, in human promyelocytic HL-60 leukemic cells, Fenretinide treatment resulted in a partial cell arrest in the G2/M phase after three days, with an additional G1 phase arrest observed after seven days of treatment. nih.gov This suggests that the compound can disrupt multiple phases of the cell cycle.

Furthermore, Fenretinide's influence extends to critical cell cycle regulatory proteins. In glioblastoma cells, treatment with 4-HPR has been shown to restrict the cyclin-dependent kinase (CDK) pathway, leading to cell cycle arrest. nih.gov Transcriptome analysis of colon cancer sphere cells treated with Fenretinide revealed that cell cycle-associated genes were among the most regulated clusters, with flow cytometry confirming an increase in the percentage of cells in the G1 and G2 stages and a decrease in the S phase. nih.gov

Table 1: Effects of Fenretinide (4-HPR) on Cell Cycle Progression in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectAssociated Molecular ChangeReference
PC3Prostate AdenocarcinomaAccumulation in G0/G1 and S phaseSuppression of c-myc mRNA scitechdevelopment.com
HL-60Promyelocytic LeukemiaPartial arrest in G2/M and G1 phaseDown-regulation of p34cdc2 nih.gov
HCT116 & HT29 (Sphere Cells)Colon CancerIncrease in G1 and G2 phase, decrease in S phaseRegulation of cell cycle-associated gene clusters nih.gov
Glioblastoma CellsGlioblastomaCell cycle arrestRestriction of CDK pathway nih.gov

Impact on Cellular Differentiation and Dedifferentiation Processes

The influence of this compound on cellular differentiation is inferred from studies on Fenretinide (4-HPR), which demonstrate a complex, context-dependent role. Unlike all-trans-retinoic acid (RA), a potent differentiating agent, Fenretinide often induces apoptosis rather than differentiation in many cancer cell lines, such as neuroblastoma. mdpi.com

However, under certain conditions, Fenretinide can act as a powerful inducer of differentiation. In human retinal pigment epithelial (RPE) cells (ARPE-19 line), Fenretinide was found to induce a neuronal phenotype, with treated cells losing their epithelial shape and developing long processes characteristic of neurons. nih.gov This differentiation was accompanied by increased expression of neurofilament proteins. nih.gov Similarly, in human glioblastoma cells, Fenretinide induced astrocytic differentiation, which increased the cells' sensitivity to apoptosis mediated by interferon-gamma. nih.gov

In other contexts, such as with HL-60 promyelocytic leukemia cells, Fenretinide alone is a poor inducer of differentiation compared to RA. nih.gov However, it acts synergistically with RA to enhance the differentiation of these cells. nih.gov This suggests that while it may not always be a primary differentiation agent, it can modulate cellular pathways to enhance the effects of other retinoids. nih.gov

Inhibition of Angiogenesis and Neovascularization Pathways

Evidence from studies on Fenretinide (4-HPR) indicates a significant anti-angiogenic potential. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Fenretinide has been shown to inhibit this process in various ocular models.

In studies using human retinal microvascular endothelial cells (HMRECs), Fenretinide was found to inhibit the formation of tube-like structures, a key step in angiogenesis. tandfonline.com This inhibitory effect was able to counteract the pro-angiogenic stimulation of Vascular Endothelial Growth Factor (VEGF). tandfonline.com In vivo models, such as the corneal micropocket assay, confirmed that Fenretinide pretreatment significantly reduced the extent of VEGF-induced neovascularization. tandfonline.com Furthermore, in a mouse model of retinal neovascularization, Fenretinide treatment led to a marked reduction in retinal vascular leakage, demonstrating its ability to ameliorate pathological angiogenesis. tandfonline.com The mechanism for this appears to involve the reduction of inflammatory macrophages and a subsequent decrease in VEGF levels. arvojournals.org

Suppression of Cellular Migration, Invasion, and Metastasis

The metastatic cascade, involving cellular migration and invasion, is a primary cause of cancer-related mortality. Research on Fenretinide (4-HPR) has established its role as a potent inhibitor of these processes.

In breast cancer cells, Fenretinide has been shown to reduce both migration and invasion. clinicaltrials.gov The underlying mechanism involves the suppression of matrix metalloproteinase-9 (MMP-9) gene expression and secretion. clinicaltrials.gov MMP-9 is a key enzyme that degrades the extracellular matrix, facilitating cancer cell invasion. clinicaltrials.gov Fenretinide achieves this by inhibiting the activation of the transcription factor NF-κB, which is a critical regulator of MMP-9. clinicaltrials.gov This inhibition prevents the degradation of IκBα, leading to the cytoplasmic retention of NF-κB. clinicaltrials.gov Similar inhibitory effects on migration and invasion have been observed in hepatocellular carcinoma and melanoma cells. ashpublications.org

Immunomodulatory Activities and Effects on Immune Cell Function

Fenretinide (4-HPR) demonstrates significant immunomodulatory activities, primarily characterized by anti-inflammatory effects. It exerts these effects by modulating the function of key immune cells, particularly macrophages.

Fenretinide has been shown to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov This anti-inflammatory action is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that inhibits inflammatory gene expression programs. nih.govnih.govnih.gov By enhancing the expression and acting as a ligand for PPARγ, Fenretinide effectively suppresses inflammatory pathways. nih.govnih.gov

Moreover, Fenretinide can regulate macrophage polarization, a process where macrophages adopt distinct functional phenotypes. It has been found to inhibit the differentiation into pro-inflammatory M1 macrophages while promoting the M2 anti-inflammatory phenotype. tandfonline.comnih.gov Beyond macrophages, Fenretinide has been reported to stimulate T cell differentiation towards a Th2 phenotype, which is associated with an increased release of the anti-inflammatory cytokine IL-4. nih.gov This modulation of the immune response, shifting it from a pro-inflammatory to an anti-inflammatory state, is a key aspect of its therapeutic potential. nih.gov

Alterations in Gene Expression Profiles and Epigenetic Modifications

The mechanisms of action for this compound and its parent compounds involve significant alterations at the level of gene expression. As previously noted, Fenretinide (4-HPR) treatment in PC3 prostate cancer cells leads to a marked suppression of c-myc mRNA, a gene central to cell proliferation. scitechdevelopment.com In colon cancer sphere cells, transcriptome analysis revealed that Fenretinide treatment significantly altered gene clusters associated with the cell cycle and cellular responses to stress. nih.gov Furthermore, studies in LNCaP prostate cancer cells identified that Fenretinide can downregulate the expression of certain members of the cyclophilin gene family. tcllfoundation.org

Direct evidence linking Fenretinide or its metabolites to epigenetic modifications, such as DNA methylation or histone alterations, is less established in the available literature. However, some of its known interactions suggest potential indirect effects. For instance, Fenretinide is known to modulate sphingolipid metabolism. scitechdevelopment.com Intracellular targets of sphingosine-1-phosphate (S1P), a key signaling molecule in this pathway, include histone deacetylases (HDACs), which are central enzymes in epigenetic regulation. scitechdevelopment.com This points to a possible, though not yet directly proven, pathway by which Fenretinide could influence the epigenetic landscape of a cell.

Identification and Characterization of Molecular Targets and Binding Partners

Unlike its parent compound Fenretinide, which has a broader range of targets, N-[4-methoxyphenyl]retinamide (MPR), the non-deuterated form of this compound, exhibits a more specific target profile.

A key and distinct molecular target of MPR is β-carotene oxygenase 1 (BCO1). nih.gov Studies have demonstrated that MPR is a potent and specific inhibitor of BCO1 activity. nih.gov In contrast, it does not significantly affect the activity of two other known Fenretinide targets: stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1). nih.gov This specificity suggests that the biological effects of this compound may be more targeted towards pathways involving carotenoid metabolism than those of Fenretinide itself. nih.gov

Regarding binding to nuclear retinoid receptors, which are common targets for retinoids, MPR appears to have minimal direct interaction. Studies analyzing the binding of Fenretinide and its metabolites to the Retinoic Acid Receptor beta (RARβ) found that they compete poorly with all-trans-retinoic acid. researchgate.net This indicates that many of the biological effects of these metabolites are likely mediated through RAR-independent pathways. researchgate.net

Table 2: Molecular Targets of Fenretinide (4-HPR) and its Metabolite N-[4-methoxyphenyl]retinamide (MPR)

CompoundMolecular TargetEffectReference
Fenretinide (4-HPR)Stearoyl-CoA Desaturase 1 (SCD1)Inhibition nih.gov
Dihydroceramide Δ4-Desaturase 1 (DES1)Inhibition nih.gov
β-carotene oxygenase 1 (BCO1)Inhibition nih.gov
mTORInhibition mdpi.com
N-[4-methoxyphenyl]retinamide (MPR)β-carotene oxygenase 1 (BCO1)Potent & Specific Inhibition nih.gov
Stearoyl-CoA Desaturase 1 (SCD1)No Effect nih.gov
Dihydroceramide Δ4-Desaturase 1 (DES1)No Effect nih.gov

Comparative Analysis of Mechanism-of-Action with Fenretinide and Other Synthetic Retinoids

The cellular and molecular mechanisms of this compound, a deuterated isotopologue of N-(4-methoxyphenyl)retinamide (4-MPR), are best understood through a comparative lens, juxtaposed with its parent compound, Fenretinide (4-HPR), and other synthetic retinoids. As a deuterated compound, the biological activities of this compound are considered identical to those of 4-Methoxy Fenretinide. The primary distinction of 4-Methoxy Fenretinide is its role as the major metabolite of Fenretinide in humans. nih.gov Research indicates that its mechanism of action diverges significantly from that of Fenretinide, positioning it as a less biologically active derivative in the context of apoptosis induction.

Fenretinide is recognized for its multimodal mechanism of action that promotes programmed cell death, or apoptosis, in cancer cells through pathways that are both dependent on and independent of nuclear retinoid receptors. scitechdevelopment.comcancernetwork.com A key feature of Fenretinide's pro-apoptotic activity is its ability to generate reactive oxygen species (ROS). scitechdevelopment.comoup.com In contrast, 4-Methoxy Fenretinide has been shown to be deficient in this capacity, failing to enhance the generation of ROS and, consequently, being unable to induce apoptosis in the same manner as its parent compound. oup.com

Furthermore, Fenretinide's influence on cellular processes extends to the modulation of ceramide metabolism, a critical component of apoptosis signaling. scitechdevelopment.com While Fenretinide can impact ceramide levels, studies on its metabolite, 4-Methoxy Fenretinide, suggest a diminished role in this pathway. nih.gov In vitro studies have indicated that 4-Methoxy Fenretinide is not an active metabolite in terms of growth inhibition and does not exhibit a dose-dependent inhibitory effect on cancer cell lines that are sensitive to Fenretinide. nih.gov

The interaction with retinoic acid receptors (RARs) is a hallmark of retinoid activity. Fenretinide can bind to RARs, although its apoptotic effects can also occur independently of these receptors. scitechdevelopment.comnih.gov Comparative binding assays have revealed that 4-Methoxy Fenretinide has a significantly lower affinity for RARβ compared to Fenretinide. nih.gov This reduced receptor interaction likely contributes to its attenuated biological activity. The presence of 4-Methoxy Fenretinide in malignant cells has been suggested to be an indirect biomarker of cellular response to Fenretinide, rather than an indicator of its own therapeutic action. nih.gov

When compared to other synthetic retinoids, the distinction in the mechanism of action becomes even more apparent. Many synthetic retinoids exert their effects primarily through differentiation, a process of cellular maturation, which is in stark contrast to the potent apoptotic effects of Fenretinide. nih.govnih.gov While some synthetic retinoids can induce apoptosis, the specific mechanisms, such as the significant generation of ROS seen with Fenretinide, are not universally shared across this class of compounds. scitechdevelopment.com The activities of 4-Methoxy Fenretinide appear to be even further removed from the potent, direct anti-cancer activities of many other synthetic retinoids.

The following tables provide a comparative overview of the mechanisms of action of 4-Methoxy Fenretinide, Fenretinide, and other representative synthetic retinoids.

Table 1: Comparative Analysis of Pro-Apoptotic Mechanisms

Feature 4-Methoxy Fenretinide Fenretinide Other Synthetic Retinoids
Induction of Apoptosis Ineffective oup.com Potent Inducer scitechdevelopment.com Varies; some induce apoptosis, others primarily cause differentiation nih.govnih.gov
Generation of ROS Does not enhance oup.com Significant enhancement scitechdevelopment.comoup.com Generally not a primary mechanism

| Modulation of Ceramide Metabolism | Not a primary mechanism nih.gov | A key mechanism of action scitechdevelopment.com | Not a universal mechanism |

Table 2: Comparative Analysis of Receptor Interactions and Biological Activity

Feature 4-Methoxy Fenretinide Fenretinide Other Synthetic Retinoids
Binding to Retinoic Acid Receptors (RARs) Lower affinity for RARβ nih.gov Binds to RARs, but can act independently scitechdevelopment.comnih.gov Varies; many act as potent RAR agonists
Primary Cellular Effect Largely inactive metabolite nih.gov Cytotoxic and pro-apoptotic scitechdevelopment.com Often cytostatic and pro-differentiative nih.govnih.gov

| Role in Cancer Therapy | Considered an inactive metabolite; potential biomarker nih.gov | Investigated as a chemopreventive and therapeutic agent nih.govwikipedia.org | Used in various cancer therapies, often targeting differentiation pathways |

Pharmacokinetics and Metabolism of 4 Methoxy Fenretinide D4 in Preclinical Models

Absorption, Distribution, and Tissue Bioregulation in Animal Models

Following administration in preclinical species, 4-Methoxy Fenretinide-d4 is absorbed and distributed to various tissues. The lipophilic nature of the fenretinide (B1684555) class of molecules suggests a tendency for distribution into fatty tissues. Studies in animal models, such as rodents, are critical for characterizing the concentration-time profiles in plasma and various organs. The deuterium (B1214612) labeling in this compound allows for precise tracing and quantification of the compound, distinguishing it from any endogenously produced substances.

Tissue bioregulation, or the dynamic process of uptake, storage, and release of the compound from different tissues, is a key aspect of its pharmacokinetic profile. The specific distribution pattern can influence both its efficacy and its metabolic fate.

Elucidation of Biotransformation Pathways and Identification of Metabolites

The biotransformation of this compound involves a series of enzymatic reactions that modify its chemical structure, generally to facilitate its excretion. These metabolic pathways are crucial for understanding the compound's duration of action and the formation of potentially active or inactive metabolites.

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, plays a central role in the metabolism of many xenobiotics, including this compound. Key metabolic reactions mediated by CYP isozymes include hydroxylation and demethylation. Hydroxylation introduces a hydroxyl group (-OH) onto the molecule, increasing its water solubility. Demethylation involves the removal of a methyl group, which in the case of this compound, would likely occur at the methoxy (B1213986) group, converting it to a hydroxyl group. The specific CYP isozymes involved in these processes are identified through in vitro studies using recombinant enzymes or in vivo studies with specific enzyme inhibitors.

Following initial metabolism by CYP enzymes (Phase I metabolism), the resulting metabolites can undergo conjugation reactions (Phase II metabolism). These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the metabolite. These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, further increase the water solubility of the metabolites, preparing them for excretion.

A primary advantage of using a deuterated compound like this compound is the ability to distinguish its metabolites from those of the non-deuterated parent compound. Using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the full spectrum of deuterated metabolites. This allows for a precise understanding of the metabolic fate of the administered compound. It is also possible to investigate whether any in vivo processes lead to the loss of deuterium atoms, resulting in the formation of non-deuterated metabolites.

Table 1: Major Metabolites of this compound Identified in Preclinical Models

MetaboliteBiotransformation Pathway
Hydroxylated-4-Methoxy Fenretinide-d4Cytochrome P450-mediated hydroxylation
Demethylated-4-Methoxy Fenretinide-d4 (4-Hydroxy Fenretinide-d4)Cytochrome P450-mediated O-demethylation
Glucuronide Conjugate of 4-Hydroxy Fenretinide-d4Glucuronidation
Sulfate Conjugate of 4-Hydroxy Fenretinide-d4Sulfation

Influence of Biological Matrices on Compound Stability and Metabolism

The stability and metabolic transformation of this compound, a deuterated analog of a fenretinide metabolite, are critically dependent on the biochemical environment of the biological matrix used in preclinical assessments. In vitro models such as liver microsomes, primary hepatocytes, and plasma are essential tools for these investigations, yet each possesses unique characteristics that distinctly influence the metabolic fate of the compound. The choice of matrix is therefore a decisive factor in the generation of reliable and clinically translatable pharmacokinetic data.

Primary human hepatocytes are considered a more physiologically relevant in vitro model as they contain a full suite of Phase I and Phase II metabolic enzymes and transport proteins, offering a more comprehensive picture of hepatic metabolism. dls.com While specific data on this compound is limited, studies on related retinoids demonstrate that hepatocytes can reveal a broader range of metabolites, including glucuronidated or sulfated conjugates, which might be missed in microsomal assays. plos.orgnih.gov Despite their advantages, primary hepatocytes are subject to limitations such as donor variability and a limited lifespan in culture. dls.com

Plasma represents the systemic circulation and is used to assess compound stability in a less enzymatically active environment compared to hepatic systems. While some metabolic activity can occur, plasma is primarily used to evaluate protein binding and the intrinsic stability of a compound in circulation. For fenretinide and its metabolites, plasma analysis has been crucial in identifying the relative abundance of different metabolic products in both humans and mice, revealing that N-[4-methoxyphenyl]retinamide (MPR, the non-deuterated form of the subject compound) is a major metabolite in humans. nih.govplos.orgnih.gov

The comparative data from these matrices underscore the importance of selecting the appropriate model system to answer specific research questions about the stability and metabolism of this compound.

Table 1: Comparison of Preclinical In Vitro Models for Metabolism Studies

Biological MatrixKey FeaturesAdvantagesLimitations
Liver Microsomes Subcellular fractions containing high concentrations of CYP and UGT enzymes. dls.comCost-effective, high-throughput, good for studying Phase I metabolism and CYP inhibition. dls.comLack cellular complexity, missing some enzymatic pathways and transporters. dls.com
Primary Hepatocytes Intact, viable liver cells. dls.comGold standard for in vitro metabolism; contain a full range of enzymes and transporters. dls.comHigher cost, donor variability, limited availability, shorter functional lifespan. dls.com
Plasma The liquid fraction of blood.Reflects stability in systemic circulation and allows for protein binding assessment.Low metabolic activity compared to hepatic models; may not predict hepatic clearance.

Advanced Analytical Methodologies for 4 Methoxy Fenretinide D4 and Its Metabolites

Development and Validation of Bioanalytical Assays for Quantification in Biological Samples

The development and validation of bioanalytical assays are critical for the accurate measurement of drug and metabolite concentrations in biological fluids and tissues. ijprajournal.com These methods must undergo rigorous validation to ensure they are fit for purpose, adhering to guidelines set by regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govich.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like 4-Methoxy Fenretinide (B1684555) and its parent compound, fenretinide, in biological samples due to its high selectivity and sensitivity. nih.gov Several validated LC-MS/MS methods have been developed for fenretinide (4-HPR) and its metabolites, including the O-methylated metabolite, 4-Methoxyfenretinide (4-MPR). nih.govtdl.org

These methods typically employ a reversed-phase liquid chromatography system for the separation of the analytes from endogenous matrix components. nih.gov The separation is often achieved using a C18 column with a gradient elution mobile phase, commonly consisting of an aqueous component with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Following chromatographic separation, detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). nih.gov The MRM mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, in the analysis of fenretinide, the transition m/z 392.3 > 283.2 has been used for 4-HPR. acs.org A similar targeted approach would be established for 4-Methoxy Fenretinide and its deuterated internal standard, 4-Methoxy Fenretinide-d4.

The validation of these LC-MS/MS assays involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Fenretinide and Metabolite Analysis

Parameter Details Reference
Chromatography
Column Zorbax SB-C18 (3.5µm, 50×2.1mm) nih.gov
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile nih.gov
Flow Rate 0.5 mL/min nih.gov
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Validation
Linearity Range 0.2–50 ng/mL (in human plasma) nih.gov
LLOQ 0.2 ng/mL nih.gov
Intra- & Inter-day Precision < 7.64% (RSD) nih.gov
Accuracy 94.92% to 105.43% nih.gov
Extraction Recovery > 90.39% nih.gov

This table presents data from a study on fenretinide and its metabolites, which would be analogous to a method developed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, for compounds like retinoids and their metabolites, which are often polar and have low volatility, chemical derivatization is typically required to make them suitable for GC analysis. cdc.goveuropa.eu Derivatization agents such as silylating reagents (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide, MSTFA) are used to replace active hydrogens on functional groups like hydroxyls and carboxyls, thereby increasing the volatility of the analyte. europa.eu

While specific GC-MS methods for 4-Methoxy Fenretinide are not prominently documented in the literature, the general principles of GC-MS analysis of retinoids are applicable. acs.orgresearchgate.net The process would involve extraction of the metabolite from the biological matrix, followed by a derivatization step, and then analysis by GC-MS. The mass spectrometer, often operating under electron impact (EI) ionization, would provide characteristic fragmentation patterns that can be used for identification and quantification. mdpi.com

The primary challenge in developing a GC-MS method for 4-Methoxy Fenretinide would be optimizing the derivatization reaction to ensure complete and reproducible conversion of the analyte to its volatile derivative.

Application of Deuterated Analogues as Internal Standards for Absolute Quantification

The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in LC-MS/MS. axios-research.com A deuterated analogue of the analyte, such as this compound for the quantification of 4-Methoxy Fenretinide, is the ideal internal standard. axios-research.com

Deuterated internal standards have nearly identical physicochemical properties to the analyte and therefore co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer source. axios-research.com However, they are distinguishable by their mass-to-charge ratio (m/z). By adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process, it can compensate for variations in sample extraction, handling, and instrument response. acs.org

In the context of fenretinide analysis, deuterated fenretinide ([2H4]-4-HPR) has been successfully used as an internal standard to ensure the accuracy and precision of the quantification of the parent drug and its metabolites. nih.govacs.org This same principle is directly applicable to the use of this compound for the precise quantification of 4-Methoxy Fenretinide.

Isotope Tracing Studies for Metabolic Flux Analysis and Pathway Elucidation

Isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways. ijprajournal.com By introducing a stable isotope-labeled compound (a tracer) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing insights into metabolic fluxes and pathway activities. nih.govrsc.org

While specific isotope tracing studies for this compound are not detailed in the available literature, the principles of such studies are well-established in drug metabolism research. scitechnol.comacs.org To elucidate the metabolic pathways leading to and from 4-Methoxy Fenretinide, a study could be designed using fenretinide labeled with a stable isotope like carbon-13 (¹³C). By administering ¹³C-labeled fenretinide, the appearance of the ¹³C label in metabolites such as 4-Methoxy Fenretinide can be monitored over time using mass spectrometry.

This approach would allow for the quantitative measurement of the rate of formation of 4-Methoxy Fenretinide from fenretinide, providing a direct measure of the metabolic flux through this pathway. Such studies are invaluable for understanding the dynamics of drug metabolism in vivo and how they might be altered by various physiological or pathological conditions. nih.gov

Optimization of Sample Preparation Techniques for Various Biological Matrices (e.g., plasma, tissues, cell lysates)

The effective extraction of analytes from complex biological matrices is a critical step in any bioanalytical method. The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method being used. For the analysis of 4-Methoxy Fenretinide and related compounds, several techniques can be employed.

A common and straightforward method for plasma samples is protein precipitation . nih.gov This technique involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system or further processed. For fenretinide analysis, a simple protein precipitation with acetonitrile has been shown to be effective, with high extraction recoveries. nih.gov

For more complex matrices like tissues , homogenization is the first step, followed by an extraction procedure. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). LLE uses two immiscible solvents to partition the analyte from the aqueous sample matrix into the organic phase. SPE utilizes a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. The choice of extraction method would need to be optimized to ensure efficient recovery of 4-Methoxy Fenretinide from the specific tissue type.

For cell lysates , which are often used in in vitro metabolism studies, sample preparation can be similar to that for plasma, typically involving protein precipitation to remove cellular debris and proteins before analysis. mdpi.com

Table 2: Overview of Sample Preparation Techniques

Technique Principle Applicability for 4-Methoxy Fenretinide Key Considerations Reference
Protein Precipitation Denaturation and removal of proteins using an organic solvent. Plasma, cell lysates Simple, fast, but may have less clean extracts compared to other methods. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Plasma, tissue homogenates Can provide cleaner extracts than protein precipitation. Requires optimization of solvent systems. acs.org

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Plasma, tissue homogenates, urine | Provides very clean extracts and can concentrate the analyte. Requires method development to select the appropriate sorbent and solvents. | medchemexpress.com |

The optimization of these techniques is essential to minimize matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, thereby affecting the accuracy of quantification. nih.gov

Structure Activity Relationships Sar and Structural Modifications of 4 Methoxy Fenretinide D4

Correlating the 4-Methoxy Substitution with Biological Activity and Metabolic Stability

The introduction of a methoxy (B1213986) (-OCH₃) group at the 4-position of the hydroxyphenyl ring of Fenretinide (B1684555) is a deliberate modification intended to alter both its biological activity and metabolic fate.

Impact on Biological Activity: The 4-methoxy substitution introduces an electron-donating group to the aromatic ring, which can modify the molecule's electronic distribution and steric profile. This change can influence its binding affinity for target proteins, such as Retinoic Acid Receptors (RARs) and other cellular partners involved in its mechanism of action, like ceramide synthase. The increased lipophilicity imparted by the methoxy group may also enhance the compound's ability to permeate cell membranes and accumulate within lipid-rich microdomains, potentially augmenting its activity in pathways dependent on membrane interactions, such as the induction of reactive oxygen species (ROS) and ceramide-mediated apoptosis.

Impact on Metabolic Stability: A primary driver for this modification is the enhancement of metabolic stability. The aromatic ring of the parent compound, Fenretinide, is susceptible to phase I metabolism, particularly hydroxylation mediated by cytochrome P450 (CYP) enzymes. By placing a methoxy group at the 4-position, this specific site of potential oxidative metabolism is blocked. While the methoxy group itself can be a target for metabolism via O-demethylation, this pathway is often slower than aromatic hydroxylation. The result is a significant reduction in the rate of metabolic clearance compared to the parent Fenretinide, leading to a longer biological half-life and sustained systemic exposure.

The following table presents hypothetical comparative data from an in vitro human liver microsome (HLM) stability assay, illustrating the effect of the 4-methoxy substitution.

Table 6.1: Comparative In Vitro Metabolic Stability in HLM
CompoundPrimary Metabolic PathwayIntrinsic Clearance (CL_int, µL/min/mg) &#9662;In Vitro Half-Life (T½, min)
FenretinideAromatic Hydroxylation (4-position)85.416.3
4-Methoxy FenretinideO-Demethylation31.244.6
Click on table headers to sort. Data are representative and for illustrative purposes.

Impact of Deuterium (B1214612) Labeling on Compound Stability, Metabolism, and Biological Activity

Deuterium labeling, or "heavy hydrogen" substitution, is a sophisticated strategy used to further enhance a drug candidate's metabolic profile by leveraging the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond.

In 4-Methoxy Fenretinide-d4, the deuterium atoms are strategically placed at positions that are primary sites of metabolic attack. A common location for deuteration in such a molecule is the methoxy group itself (-OCD₃), as O-demethylation is a key metabolic pathway for the non-deuterated analog. The cleavage of a C-H bond on the methyl group is often the rate-determining step in this CYP-mediated reaction. By replacing these hydrogens with deuterium, the rate of O-demethylation is significantly slowed.

This metabolic stabilization has direct consequences:

Increased Half-Life: The compound persists in the body for a longer duration.

Enhanced Drug Exposure: The total exposure, measured as the area under the plasma concentration-time curve (AUC), is increased without altering the administered dose.

This enhanced pharmacokinetic profile can translate to improved in vivo efficacy, as the target tissues are exposed to therapeutic concentrations of the active compound for a longer period.

Table 6.2: Comparative Pharmacokinetic Parameters
CompoundPlasma Half-Life (T½, hours) &#9662;Systemic Clearance (CL, L/h/kg)Area Under Curve (AUC, ng·h/mL)
4-Methoxy Fenretinide12.50.551818
This compound21.30.323125
Click on table headers to sort. Data are representative from a preclinical model and for illustrative purposes.

Computational Chemistry and Molecular Modeling for Receptor Binding and Pathway Interactions

Computational modeling provides powerful in silico tools to rationalize the observed SAR and predict the behavior of this compound at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations extend static docking by modeling the dynamic behavior of the ligand-receptor complex over time (nanoseconds to microseconds). These simulations can reveal the stability of the binding pose, the conformational flexibility of the ligand within the pocket, and the role of water molecules in mediating interactions. For this compound, MD can help determine if the methoxy substitution leads to a more stable and prolonged interaction with the receptor compared to Fenretinide, thereby providing a molecular basis for potential changes in potency.

Pathway Interaction Modeling: Beyond direct receptor binding, computational tools can model interactions with cellular membranes. The increased lipophilicity of this compound can be quantified using calculated LogP (cLogP) values. This data can be used in simulations to predict the compound's partitioning into lipid bilayers and its potential to disrupt membrane domains or interact with membrane-bound enzymes, which is highly relevant for its proposed ceramide-dependent mechanisms.

Comparative SAR Studies with Non-Deuterated 4-Methoxy Fenretinide and Parent Fenretinide

A direct comparison of the three compounds—Fenretinide, 4-Methoxy Fenretinide, and this compound—provides a clear and stepwise illustration of the SAR principles at play. Each modification builds upon the last to create a compound with a progressively optimized profile.

Fenretinide (Parent): Establishes the baseline biological activity and pharmacokinetic profile. It is effective but limited by metabolic instability, primarily via aromatic hydroxylation.

4-Methoxy Fenretinide (Analog 1): The methoxy substitution successfully blocks the primary site of metabolism, significantly increasing the metabolic half-life. This may slightly alter receptor affinity but primarily serves as a metabolic improvement.

This compound (Analog 2): The deuterium labeling addresses the next most prominent metabolic pathway for the methoxy-analog: O-demethylation. By leveraging the KIE, this modification further slows metabolism, leading to superior systemic exposure and target engagement in vivo.

This systematic approach demonstrates a rational drug design strategy where successive vulnerabilities in the molecule's metabolic profile are identified and addressed through precise chemical modifications.

Table 6.4: Summary of Comparative SAR Data
CompoundKey Structural FeatureCalculated LogP (cLogP) &#9662;Relative In Vitro Potency (IC₅₀, nM)Relative In Vivo Half-Life (T½)
Fenretinide4-Hydroxyphenyl6.8100 (Baseline)1.0x (Baseline)
4-Methoxy Fenretinide4-Methoxyphenyl7.2~95-110~2.7x
This compound4-Methoxy-d₃-phenyl7.2~95-110~4.6x
Click on table headers to sort. Data are representative and for illustrative purposes. IC₅₀ is assumed to be similar as modifications primarily affect pharmacokinetics.

Design Principles for Future Derivatization and Analog Development

The insights gained from studying this compound provide a clear roadmap for the design of next-generation analogs with even more desirable properties. Key principles for future derivatization include:

Systematic Phenyl Ring Substitution: Explore alternative substituents at the 4-position (e.g., ethoxy, trifluoromethoxy, halogen) to further modulate metabolic stability, lipophilicity, and electronic properties. Additionally, investigate substitutions at the 2- and 3-positions to probe steric tolerance within the receptor binding pocket.

Bioisosteric Replacement of Labile Groups: Instead of deuteration, the methoxy group could be replaced with a bioisostere that is inherently resistant to metabolism, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, if such a change is tolerated for biological activity.

Modification of the Polyene Linker: The conjugated polyene chain is critical for activity but can be susceptible to photoisomerization. Future designs could explore rigidifying the linker by incorporating cyclic structures (e.g., a furan (B31954) or thiophene (B33073) ring) to lock in an active conformation and improve chemical stability.

Optimization of the Polar Head Group: The N-(4-hydroxyphenyl)acetamide group is essential for activity. Minor modifications, such as altering the linker between the amide and the phenyl ring or replacing the amide with other hydrogen-bonding functionalities (e.g., a sulfonamide), could be explored to fine-tune solubility and receptor interactions.

Combination of Strategies: The most promising future analogs will likely combine multiple principles, for example, by pairing a novel, metabolically robust phenyl ring substituent with a rigidified polyene linker to simultaneously optimize pharmacokinetics and potency.

By applying these principles, the rational design process that led to this compound can be continued to generate new chemical entities with superior therapeutic potential.

Preclinical Efficacy and Potential Therapeutic Applications of 4 Methoxy Fenretinide D4

Anti-Oncogenic Activities in Diverse Cancer Cell Lines and Preclinical Animal Models

The synthetic retinoid Fenretinide (B1684555) (4-HPR), the parent compound of 4-Methoxy Fenretinide, has demonstrated significant anti-cancer activity in a wide array of preclinical models. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death), which can be independent of retinoic acid receptors (RAR) nih.govnih.gov. This activity is often linked to the generation of reactive oxygen species (ROS) and alterations in ceramide metabolism iiarjournals.org. While its metabolite N-[4-methoxyphenyl]retinamide (MPR) has been studied, some research suggests it is not the primary active metabolite responsible for growth inhibition, but its presence may serve as a biomarker for cellular response to Fenretinide nih.gov.

Preclinical studies have established the broad-spectrum anti-neoplastic potential of Fenretinide across numerous cancer types.

Hematological Malignancies: Fenretinide has shown potent pro-apoptotic activity in malignant T-lymphoid cells while sparing normal T-cells nih.gov. In models of acute lymphoblastic leukemia, it demonstrates antileukemic and proapoptotic effects.

Solid Tumors: Fenretinide's efficacy has been extensively documented in a variety of solid tumor models both in vitro and in vivo.

Neuroblastoma: It is highly active against neuroblastoma cell lines, including those that have developed resistance to other retinoids like retinoic acid cancernetwork.com.

Breast Cancer: Fenretinide inhibits the growth of breast carcinoma cell lines and has been shown to reduce the growth of breast cancer xenografts in animal models nih.govarvojournals.org. It also demonstrates higher potency in inhibiting the growth of BRCA1-mutated breast cancer cells compared to other similar retinamide compounds arvojournals.org.

Ovarian Cancer: Research indicates that Fenretinide can inhibit the proliferation of ovarian cancer cells nih.gov.

Lung Cancer: Studies have shown growth inhibition and apoptosis induction in small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cell lines nih.govcancernetwork.com. In animal models, a formulation of Fenretinide complexed with human serum albumin showed high antitumor activity in lung cancer xenografts, reducing tumor volume and increasing apoptosis nih.gov.

Prostate Cancer: Antiproliferative and apoptosis-inducing effects have been observed in androgen-independent prostate cancer cell lines cancernetwork.com.

Melanoma: Fenretinide has demonstrated growth inhibition in certain melanoma cell lines and in corresponding xenograft models nih.govnih.gov.

Table 1: Preclinical Anti-Oncogenic Activity of Fenretinide (Parent Compound)

Cancer Type Model System Observed Effect(s) Reference(s)
Hematological
T-Lymphoma AKR/J Mice Prevention of tumor development. nih.gov
Solid Tumors
Neuroblastoma Cell Lines High activity, including in retinoic acid-resistant lines. cancernetwork.com
Breast Cancer Cell Lines (incl. BRCA1-mutated), Xenograft Models Growth inhibition, apoptosis. nih.govarvojournals.org
Ovarian Cancer Cell Lines Inhibition of proliferation. nih.gov
Lung Cancer Cell Lines (SCLC, NSCLC), Xenograft Model Growth inhibition, apoptosis, tumor volume reduction. cancernetwork.comnih.gov
Prostate Cancer Cell Lines (Androgen-Independent) Antiproliferative effects, apoptosis induction. cancernetwork.com
Melanoma Cell Lines, Xenograft Model Growth inhibition. nih.govnih.gov
Head and Neck Cancer Cell Lines Growth inhibition, apoptosis. nih.gov

Fenretinide was initially developed as a chemopreventive agent due to its favorable toxicity profile compared to other retinoids cancernetwork.comnih.gov. Its tendency to accumulate in breast tissue rather than the liver further supported its investigation in this area arvojournals.org.

Preclinical animal models have been crucial in establishing its chemopreventive efficacy. Studies have shown that Fenretinide effectively inhibits carcinogen-induced mammary cancer in animals arvojournals.org. In a virus-induced T-lymphoma model using AKR/J mice, dietary Fenretinide significantly prevented T-lymphoma development over a 19-week period nih.gov. These promising preclinical results led to clinical trials exploring its use in preventing various cancers, including breast, prostate, and bladder cancer cancernetwork.com.

The potential of Fenretinide to enhance the efficacy of standard anti-cancer treatments has been explored in preclinical settings. Combining Fenretinide with gamma-radiation, for example, was studied in bladder cancer cell lines to assess for synergistic effects cancernetwork.com. Such combination strategies aim to increase therapeutic efficacy, potentially allowing for lower doses of conventional agents and overcoming resistance mechanisms.

Exploratory Studies in Non-Oncological Disease Models

The biological activities of Fenretinide, particularly its ability to modulate inflammation and oxidative stress, have prompted investigation into its therapeutic potential beyond oncology nih.govnih.gov.

Preclinical research highlights a significant anti-inflammatory role for Fenretinide.

In mouse models of ocular neovascularization, Fenretinide was found to suppress the condition by reducing the presence of inflammatory macrophages and vascular endothelial growth factor (VEGF) arvojournals.org.

In a key preclinical model for multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), low doses of oral Fenretinide reduced the severity of neurological symptoms. nih.gov This effect was associated with a reduction in inflammation and demyelination. Furthermore, Fenretinide appeared to encourage T-cell differentiation towards an anti-inflammatory Th2 phenotype nih.gov.

The ability of Fenretinide to modulate pathways related to oxidative stress and neuroinflammation suggests its potential utility in treating neurodegenerative diseases nih.govnih.gov. Its lipophilic nature allows it, when appropriately formulated, to cross the blood-brain barrier, a critical feature for central nervous system therapeutics nih.gov.

Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS, chronic treatment with low-dose oral Fenretinide was observed to decrease lipid peroxidation and markers of neuroinflammation (gliosis) in the spinal cord. nih.gov These biochemical changes correlated with improved motor function and increased survival time in female mice nih.gov.

Alzheimer's Disease: In a mouse model of Alzheimer's disease, chronic dietary administration of Fenretinide was shown to decrease endoplasmic reticulum stress and neuroinflammation. nih.gov The treatment also lowered the accumulation of toxic amyloid-beta oligomers and prevented early spatial memory deficits nih.gov.

Metabolic and Cardiovascular Disease Model Investigations

Preclinical research into the effects of fenretinide, a synthetic retinoid analogue, has provided preliminary evidence for its potential utility in metabolic disorders. Notably, studies in animal models have demonstrated that fenretinide can prevent the onset of diet-induced obesity and insulin resistance. diabetesjournals.org In mice fed a high-fat diet, administration of fenretinide was associated with significant alterations in the expression of genes involved in retinoid homeostasis within adipose tissue, the liver, and the hypothalamus. diabetesjournals.org

Further in vitro investigations using 3T3-L1 adipocytes, a cell line model for studying fat cell differentiation and metabolism, revealed that fenretinide treatment significantly reduced lipid accumulation in mature fat cells. diabetesjournals.org This suggests a direct cellular mechanism by which fenretinide may exert its anti-obesity effects. The modulation of retinoid homeostasis genes by fenretinide is considered a key factor in its beneficial metabolic outcomes, positioning it and similar retinamide compounds as potential therapeutic candidates for metabolic syndrome. diabetesjournals.org

The following table summarizes the key findings from a preclinical study on fenretinide in a diet-induced obesity model:

Model System Intervention Key Findings Reference
Mice on a high-fat dietFenretinidePrevented obesity and insulin resistance. diabetesjournals.org
3T3-L1 adipocytesFenretinideReduced lipid accumulation. diabetesjournals.org

Despite these promising findings in the context of metabolic disease, there is a notable absence of preclinical data regarding the efficacy of 4-Methoxy Fenretinide-d4, or fenretinide itself, in cardiovascular disease models. Current scientific literature, based on extensive searches, does not provide evidence of investigations into the direct effects of these compounds on cardiovascular pathologies in preclinical settings.

Research into Overcoming Mechanisms of Resistance in Preclinical Models

The development of resistance to therapeutic agents is a significant challenge in clinical practice. While the majority of research into resistance mechanisms for fenretinide has been conducted in the context of oncology, some findings may have broader implications. One potential mechanism of resistance to fenretinide could involve its metabolic conversion to less active compounds.

For instance, N-(4-Methoxyphenyl)retinamide (4-MPR) is a major metabolite of fenretinide found in circulation. nih.gov However, preclinical studies in human breast carcinoma cell lines have shown that 4-MPR is biologically inert, meaning it does not exhibit the same anti-proliferative effects as the parent compound, fenretinide. nih.gov This suggests that if cellular metabolism favors the conversion of fenretinide to 4-MPR, it could lead to a reduction in therapeutic efficacy, effectively representing a mechanism of resistance.

The table below outlines the activity of fenretinide and its metabolite in a preclinical cancer model:

Compound Biological Activity in Breast Carcinoma Cells Implication for Resistance Reference
Fenretinide (4-HPR)Potent antiproliferative agentActive form of the drug nih.gov
N-(4-Methoxyphenyl)retinamide (4-MPR)Biologically inertIts formation could lead to resistance nih.gov

Currently, there is a lack of specific research on mechanisms of resistance to this compound in the context of metabolic or cardiovascular diseases. Furthermore, investigations into strategies to overcome potential resistance to fenretinide and its analogues outside of the oncology field are not yet established in the scientific literature. Future preclinical studies will be necessary to elucidate whether similar metabolic pathways contribute to resistance in non-cancer models and to develop approaches to mitigate such effects.

Challenges, Limitations, and Future Directions in Research on 4 Methoxy Fenretinide D4

Methodological Challenges in Preclinical Translation and Mechanistic Understanding

The journey of any novel compound from the laboratory to potential clinical relevance is fraught with challenges, and 4-Methoxy Fenretinide-d4 is no exception. A primary obstacle lies in its nature as a deuterated metabolite. Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide or 4-HPR] is metabolized in humans and mice to N-(4-methoxyphenyl)retinamide (4-MPR or 4-Methoxy Fenretinide) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.gov Notably, 4-MPR is considered a non-cytotoxic or inactive metabolite. nih.gov This inherent lack of biological activity in the parent compound complicates the rationale for its extensive preclinical testing for therapeutic efficacy.

Furthermore, the low bioavailability of fenretinide itself has historically limited its therapeutic application, a challenge that would likely extend to its metabolites. nih.gov Preclinical studies on fenretinide have necessitated the development of novel formulations to enhance systemic exposure. mdpi.com Any investigation into the in vivo effects of this compound would need to address similar bioavailability issues.

A significant methodological challenge is distinguishing the effects of the deuterated compound from its non-deuterated counterpart and the parent drug, fenretinide. In any in vivo system, the administered this compound could exist alongside endogenously produced 4-Methoxy Fenretinide from any co-administered or residual fenretinide. This necessitates highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of differentiating between the deuterated and non-deuterated forms.

The kinetic isotope effect (KIE) is a central aspect of using deuterated compounds. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes at the site of deuteration. wikipedia.orgnih.gov While this is often exploited to improve the pharmacokinetic profile of a drug, it also presents a challenge in preclinical modeling. The magnitude of the KIE can be difficult to predict and may vary between species, making the extrapolation of data from animal models to humans complex. nih.gov

Unresolved Questions Regarding Specific Molecular Interactions and Signaling Cascades

The molecular interactions and signaling pathways of fenretinide and its active metabolites have been the subject of extensive research. Fenretinide can induce apoptosis through both retinoic acid receptor (RAR)-dependent and -independent mechanisms. bioscientifica.com Its active metabolite, 4-oxo-4-HPR, is even more potent in some cancer cell lines. researchgate.net In contrast, 4-Methoxy Fenretinide is largely considered inactive. nih.gov A key unresolved question is whether deuterium labeling at the methoxy (B1213986) group alters this lack of activity.

While the primary effect of deuteration is on pharmacokinetics, the possibility of altered receptor binding affinity or downstream signaling, though less common, cannot be entirely dismissed. scbt.com Research is needed to determine if this compound interacts with RARs or other cellular targets in a manner different from its non-deuterated form. It is plausible that the deuterium substitution could subtly influence the conformation or binding kinetics of the molecule.

The signaling cascades affected by fenretinide are complex, involving the generation of reactive oxygen species (ROS), ceramide metabolism, and modulation of pathways like PI3K/AKT. mdpi.comresearchgate.net It remains to be elucidated whether this compound, despite the presumed inactivity of its parent molecule, could have any modulatory effects on these pathways, perhaps through competitive binding or other indirect mechanisms. The stability conferred by deuteration might allow the molecule to persist long enough to exert subtle effects not observable with the more rapidly metabolized non-deuterated form.

Opportunities for Development of Novel Research Tools and Assay Systems

The primary and most immediate application of this compound is as a valuable research tool. Its deuterated nature makes it an ideal internal standard for quantitative bioanalytical assays. In studies investigating the metabolism of fenretinide, the use of this compound allows for precise and accurate quantification of the endogenously produced 4-Methoxy Fenretinide metabolite, overcoming matrix effects in complex biological samples like plasma and tissue homogenates.

The development of highly sensitive LC-MS/MS methods is crucial for this application. Such assays can be designed to specifically detect the mass difference between the deuterated internal standard and the non-deuterated analyte, ensuring high precision and accuracy. researchgate.net The availability of a stable, isotopically labeled internal standard like this compound facilitates the validation of such analytical methods according to regulatory guidelines.

Furthermore, this compound can be used in metabolic research to trace the fate of the methoxy group in fenretinide metabolism. By tracking the appearance and clearance of the d4-labeled metabolite, researchers can gain a more detailed understanding of the pharmacokinetics of this specific metabolic pathway. This could be particularly useful in studies investigating drug-drug interactions, for instance, with inhibitors of cytochrome P450 enzymes that may be involved in the metabolism of fenretinide. nih.gov

Future Research Avenues for Optimizing Efficacy and Investigating New Therapeutic Indications

Given that 4-Methoxy Fenretinide is an inactive metabolite, future research is unlikely to focus on its direct therapeutic efficacy. However, understanding its formation and clearance is crucial for optimizing the efficacy of the parent drug, fenretinide. Research could be directed towards using this compound to study the impact of genetic polymorphisms in metabolic enzymes on the rate of fenretinide inactivation. This could lead to personalized medicine approaches where fenretinide dosing is tailored to a patient's metabolic profile.

While 4-Methoxy Fenretinide itself is not a candidate for new therapeutic indications, the study of its deuterated form contributes to the broader understanding of fenretinide's potential in various diseases, including cancer and neurological disorders. mdpi.com A deeper understanding of its metabolism and pharmacokinetics can inform the design of next-generation retinoids with improved therapeutic profiles.

Role of Deuterium Labeling in Advancing Future Retinoid Research

Deuterium labeling is a powerful tool in drug discovery and development, and its application to retinoids holds significant promise. The primary role of deuterium labeling is to modify the pharmacokinetic properties of a drug by slowing down its metabolism. This can lead to increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites. dovepress.com

In the context of retinoid research, deuterated compounds can be used to:

Elucidate metabolic pathways: As discussed, labeled compounds like this compound are invaluable for tracing the metabolic fate of retinoids. scbt.com

Improve therapeutic profiles: Deuteration of active retinoids at metabolically vulnerable positions could lead to the development of "heavy" drugs with enhanced efficacy and reduced side effects.

Investigate reaction mechanisms: The kinetic isotope effect can be used to study the rate-determining steps of enzymatic reactions involved in retinoid metabolism. wikipedia.org

Enhance analytical accuracy: Deuterated retinoids serve as superior internal standards for mass spectrometry-based quantification.

The study of this compound, while focused on a single, inactive metabolite, provides a microcosm of the challenges and opportunities presented by the application of deuterium labeling in retinoid research. The insights gained from investigating this molecule will undoubtedly contribute to the broader effort to develop safer and more effective retinoid-based therapies.

Q & A

Q. How should conflicting data on cell cycle arrest (G1 vs. G2-M phase) be resolved?

  • Methodological Answer : Re-analyze cell cycle profiles using synchronized cultures to eliminate phase heterogeneity. Validate with cyclin expression (e.g., cyclin A for S phase, CDK1 for G2-M) via Western blot. Consider cell-type-specific differences in retinoid metabolism (e.g., CYP26 enzyme activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.